molecular formula C9H9Cl B049468 (Z)-Cinnamyl Chloride CAS No. 39199-93-4

(Z)-Cinnamyl Chloride

Cat. No. B049468
CAS RN: 39199-93-4
M. Wt: 152.62 g/mol
InChI Key: IWTYTFSSTWXZFU-DAXSKMNVSA-N
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Description

(Z)-Cinnamyl Chloride is an important chemical intermediate used in the synthesis of various compounds, including cinnarizine, which is known for its vasodilating action that improves cerebral, peripheral, and coronary blood circulation. The substance is derived from styrene and formaldehyde in the presence of acid, making it a product of large-scale industrial manufacture due to the ready availability and reactivity of its starting materials (Kumanova et al., 1982).

Synthesis Analysis

The synthesis of (Z)-Cinnamyl Chloride involves several steps, including the reaction of benzophenone, benzhydrol, benzhydryl chloride, benzhydrylpiperazine, and cinnamyl chloride as the main semi-products. Gas chromatography techniques are employed for the qualitative and quantitative analysis of semi-products in the synthesis process, allowing for rapid stage-by-stage monitoring (Sarycheva & Vedernikova, 1999).

Molecular Structure Analysis

(Z)-Cinnamyl Chloride's molecular structure, characterized by the presence of a cinnamyl group attached to a chlorine atom, plays a crucial role in its reactivity and subsequent chemical transformations. The molecular structure facilitates its involvement in various chemical reactions due to the reactivity of the cinnamyl group and the chlorine atom (Salum et al., 2015).

Chemical Reactions and Properties

(Z)-Cinnamyl Chloride undergoes a range of chemical reactions, including photocatalyzed diastereoselective isomerization to cyclopropanes, showcasing its versatility in synthetic chemistry. The reaction conditions are mild and compatible with a broad range of functional groups, yielding chloro-cyclopropanes in high yields and diastereoselectivities (Xu et al., 2020).

Scientific Research Applications

  • Biochemical Studies : It's used in ultrastructural cytochemistry for studying mitochondrial oxidoreduction reactions in hair cell mitochondria of the guinea pig cochlea (Spector, 1975).

  • Antifungal Properties : Z-cinnamaldehyde, derived from (Z)-Cinnamyl Chloride, shows antifungal properties against tree pathogenic fungi (Lee, Cheng, & Chang, 2005).

  • Electrocarboxylation : A synthesized [Cu]@Ag composite catalyst efficiently electrocarboxylates (Z)-Cinnamyl chloride with CO2 to produce β-unsaturated carboxylic acids (Wu et al., 2019).

  • Pharmaceutical and Agricultural Applications : Cinnamaldehyde, which can be derived from (Z)-Cinnamyl Chloride, is used in foods, pharmaceuticals, and as a potent nematicide (Son et al., 2022).

  • Therapeutic Potential : (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives, related to (Z)-Cinnamyl Chloride, show low toxicity in Swiss Albino mice, indicating potential therapeutic applications (Reddy et al., 2015).

  • Fluorescence Imaging : A cinnamyl pyrazoline-based fluorescence probe derived from (Z)-Cinnamyl Chloride is useful for detecting Zn2+ ions in microscopy and live cell imaging (Yang et al., 2018).

  • Material Science : Surface modification of fumed silica with cinnamyl alcohol and cinnamoyl chloride, related to (Z)-Cinnamyl Chloride, allows for optical irradiation-based cross-linking (Kawamura et al., 2016).

  • Chemical Reactions : (Z)-Cinnamyl Chloride undergoes regiosclective and threo diastercosclective reactions with aldehydes (Coxon, Eyk, & Steel, 1989).

  • Vasodilating Agent : Cinnarizine, derived from (Z)-Cinnamyl Chloride, is used to improve cerebral, peripheral, and coronary blood circulation (Kumanova et al., 1982).

  • Perfumery and Flavoring Agent : Cinnamyl benzoate, related to (Z)-Cinnamyl Chloride, is used as a perfumery and flavoring agent and as a food additive (Koga et al., 1993; Malkar & Yadav, 2018).

Safety And Hazards

Safety data sheets provide information about the hazards of a compound and how to handle it safely. For example, zinc chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard7.


Future Directions

The future directions of research depend on the specific compound and its applications. For example, membrane desalination is a promising technology for addressing the global challenge of water scarcity, and continuous progress in this technology relies on the development of membrane materials8.


I hope this information is helpful. If you have more specific questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

[(Z)-3-chloroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTYTFSSTWXZFU-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Cinnamyl Chloride

Synthesis routes and methods

Procedure details

According to the same manner as described in Example 6, p-chloromethylstyrene (82.5 g, 0.541 mole) and styrene (18.8 g, 0.181 mole) were polymerized by using azobis-iso-butyronitrile (1 g) to obtain a copolymer of chloromethylstyrene and styrene as white powder, yield 80%. The structure was confirmed by IR and NMR spectra.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AV Kelleghan, A Tena Meza, NK Garg - Nature Synthesis, 2023 - nature.com
Strained cyclic allenes are short-lived intermediates that confine a functional group with a preferred linear geometry, an allene, into a small ring, inducing strain-driven reactivity. Nitrogen…
Number of citations: 0 www.nature.com
F Pape, LT Brechmann… - Chemistry–A European …, 2019 - Wiley Online Library
… Employment of strongly donating ligands also suppressed undesired dechlorinated dimers (5).16, 17 To this end, Z-cinnamyl chloride (Z-2) was fully converted with high preference for …
FA Davis, RT Reddy - The Journal of Organic Chemistry, 1992 - ACS Publications
For the first time simple alkyl aryl selenoxides of high enantiomeric purity (90-95% ee) and well-defined stereochemistry are available via the asymmetric oxidationof selenides using (+)-…
Number of citations: 86 pubs.acs.org
JL Rideout, TA Krenitsky, EY Chao… - Journal of medicinal …, 1983 - ACS Publications
Ribonucleosides of 4-(alkylthio)-IFf-pyrazolo [3, 4-d] pyrimidines have been shown to be useful anticoccidial agents [Krenitsky, TA; Rideout, JL; Koszalka, GW; Inmon, RB; Chao, EY; …
Number of citations: 15 pubs.acs.org
J Ścianowski, J Rafalski, A Banach, J Czaplewska… - Tetrahedron …, 2013 - Elsevier
… The solution was stirred for 0.5 h and E- or Z-cinnamyl chloride (0.75 g, 4.92 mmol) in anhydrous THF (8 ml) was added. The solution was then stirred for 0.5 h at 0 C, and then 0.5 h at …
Number of citations: 23 www.sciencedirect.com
R Plourde, M D'Alarcao, AR Saltiel - The Journal of Organic …, 1992 - ACS Publications
A glucosaminyl-inositol-l, 2-cyclic phosphate, 1, has been synthesized and evaluated for selected insulin-mimetic properties. The compound was designed to resemble structurally the …
Number of citations: 70 pubs.acs.org
LT Brechmann, JF Teichert - Synthesis, 2020 - thieme-connect.com
… for high regioselectivity of the allylic substitution was the Z-configuration of the allylic chloride: Whereas E-cinnamyl chloride resulted in a poor γ/α-ratio of 61:39, Z-cinnamyl chloride on …
Number of citations: 13 www.thieme-connect.com
TC Bourland, RG Carter, AFT Yokochi - Organic & biomolecular …, 2004 - pubs.rsc.org
A vanadium-catalyzed method for the oxidation of prochiral aryl, allylic selenides with tandem [2,3] sigmatropic rearrangement has been developed. This protocol has been screened on …
Number of citations: 32 pubs.rsc.org
I Hermecz, T Breining, L Vasvari-Debreczy… - Journal of medicinal …, 1983 - ACS Publications
The weak antiallergic activity of 6-methyl-4-oxo-6, 7, 8, 9-tetrahydro-4if-pyrido [l, 2-o] pyrimidine-3-carboxylic acid (4) on the rat reaginic passive cutaneous anaphylaxistest was …
Number of citations: 2 pubs.acs.org

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